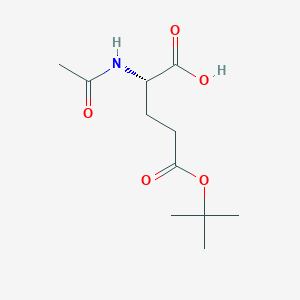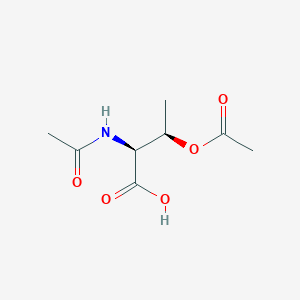
Ac-Glu(OtBu)-OH
Overview
Description
Ac-Glu(OtBu)-OH, also known as N-acetyl-L-glutamic acid tert-butyl ester, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butyl ester group protects the carboxyl group of glutamic acid, preventing unwanted side reactions during peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Glu(OtBu)-OH typically involves the protection of the carboxyl group of glutamic acid with a tert-butyl ester group. This can be achieved through the reaction of glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The acetylation of the amino group is then carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green chemistry principles, such as the use of less hazardous solvents and reagents, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ac-Glu(OtBu)-OH undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield glutamic acid.
Acetylation: The amino group can be acetylated to form N-acetyl derivatives.
Deprotection: The tert-butyl ester group can be removed using trifluoroacetic acid (TFA) to yield the free carboxyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Acetylation: Acetic anhydride and pyridine.
Deprotection: Trifluoroacetic acid (TFA).
Major Products Formed
Hydrolysis: Glutamic acid.
Acetylation: N-acetyl derivatives.
Deprotection: Free carboxyl group of glutamic acid.
Scientific Research Applications
Ac-Glu(OtBu)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for therapeutic and diagnostic purposes.
Cosmetics: Incorporated into cosmetic formulations for its potential anti-aging and skin health benefits
Mechanism of Action
The mechanism of action of Ac-Glu(OtBu)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at the amino group. Upon deprotection, the free carboxyl group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Another protected glutamic acid derivative used in peptide synthesis.
Boc-Glu(OtBu)-OH: Similar to Ac-Glu(OtBu)-OH but with a different protecting group for the amino group.
Z-Glu(OtBu)-OH: Uses a benzyloxycarbonyl (Z) protecting group for the amino group
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide stability and ease of handling during peptide synthesis. The acetyl group offers a different reactivity profile compared to other protecting groups, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCCLKESWGSNI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427141 | |
| Record name | Ac-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84192-88-1 | |
| Record name | Ac-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















